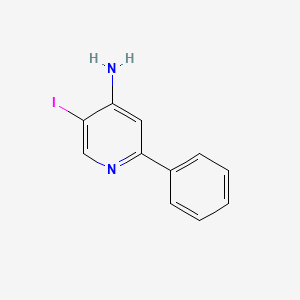

4-Amino-5-iodo-2-phenylpyridine

Description

The exact mass of the compound this compound is 295.98105 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-phenylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2/c12-9-7-14-11(6-10(9)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEFSSQKORZBRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=C2)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699198 | |

| Record name | 5-Iodo-2-phenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848580-35-8 | |

| Record name | 5-Iodo-2-phenyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848580-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-phenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-5-iodo-2-phenylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 848580-35-8

This technical guide provides a detailed overview of the chemical and physical properties of 4-Amino-5-iodo-2-phenylpyridine, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document summarizes its known characteristics and provides a framework for future research and development.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 848580-35-8 | [1] |

| Molecular Formula | C₁₁H₉IN₂ | [1] |

| Molecular Weight | 296.11 g/mol | [1] |

| Predicted Density | 1.718 ± 0.06 g/cm³ | [2] |

Further experimental validation of physical properties such as melting point, boiling point, and solubility is required.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in published literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts will be influenced by the positions of the amino and iodo substituents.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbon atoms in the phenyl and pyridine rings, with the carbon atom attached to the iodine atom showing a significant downfield shift.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (296.11 g/mol ). Fragmentation patterns would likely involve the loss of iodine and cleavage of the phenyl-pyridine bond.

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would likely involve the iodination of a 4-amino-2-phenylpyridine precursor.

A general workflow for such a synthesis is depicted below:

Figure 1. A conceptual workflow for the synthesis of this compound.

Experimental Considerations:

-

Choice of Iodinating Agent: N-Iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent like iodic acid could be effective.

-

Reaction Conditions: The reaction would likely be carried out in an inert atmosphere at room temperature or with gentle heating.

-

Purification: Column chromatography on silica gel would be a suitable method for isolating the pure product.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of substituted phenylpyridines and aminopyridines are known to exhibit a range of pharmacological properties. These include potential activities as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agents with anticancer or anti-inflammatory properties.

Given the structural motifs present in this compound, it could potentially interact with various biological targets. A hypothetical signaling pathway that could be modulated by such a compound is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

Figure 2. A hypothetical signaling pathway (MAPK) potentially targeted by this compound.

Further in-depth biological screening and target identification studies are necessary to elucidate the specific pharmacological profile of this compound. Researchers in drug discovery are encouraged to explore its potential as a scaffold for the development of novel therapeutic agents.

References

An In-depth Technical Guide on 4-Amino-5-iodo-2-phenylpyridine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the available physicochemical and biological data on the compound 4-Amino-5-iodo-2-phenylpyridine. Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for this molecule remains largely unavailable. This document presents the confirmed foundational information and outlines general methodologies that could be adapted for its synthesis and analysis based on related compounds.

Core Physicochemical Properties

Quantitative experimental data for the key physicochemical properties of this compound, such as melting point, boiling point, pKa, aqueous solubility, and the partition coefficient (logP), are not available in the current body of scientific literature. The fundamental molecular details are as follows:

| Property | Value | Source |

| Molecular Formula | C₁₁H₉IN₂ | [1] |

| Molecular Weight | 296.11 g/mol | [1] |

| CAS Number | 848580-35-8 | [1] |

Synthesis and Characterization: A General Overview

While a specific, detailed experimental protocol for the synthesis of this compound has not been published, general synthetic strategies for related aminopyridine derivatives can provide a foundational approach.

Potential Synthetic Pathway

A plausible synthesis could involve a multi-step process, likely starting with a commercially available phenylpyridine derivative, followed by amination and subsequent iodination. The following diagram outlines a speculative synthetic workflow.

References

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 4-Amino-5-iodo-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and predicted characterization data for the novel compound 4-Amino-5-iodo-2-phenylpyridine. Due to the absence of this specific molecule in surveyed chemical literature, this document serves as a theoretical framework to guide its synthesis and characterization. The proposed synthesis involves a multi-step sequence commencing with the formation of a 2-phenylpyridine core, followed by regioselective nitration, reduction of the nitro group to an amine, and a final iodination step. Predicted analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are provided to aid in the identification and characterization of the target compound.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The unique electronic properties and structural versatility of the pyridine ring make it a privileged scaffold in drug design. The specific substitution pattern of an amino group at the 4-position, an iodine atom at the 5-position, and a phenyl group at the 2-position of the pyridine ring suggests potential applications as a versatile building block in the synthesis of more complex molecules, particularly through cross-coupling reactions involving the carbon-iodine bond. This guide provides a theoretical yet detailed protocol for the synthesis and subsequent characterization of the hitherto unreported this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a four-step process. The logical workflow for this synthesis is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Phenylpyridine

The initial step involves a Suzuki coupling reaction between 2-chloropyridine and phenylboronic acid to form the 2-phenylpyridine core.

Experimental Protocol:

-

To a solution of 2-chloropyridine (1 equivalent) and phenylboronic acid (1.2 equivalents) in a 2:1 mixture of toluene and ethanol, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Add an aqueous solution of sodium carbonate (2 M, 2 equivalents).

-

Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-phenylpyridine.

Step 2: Synthesis of 4-Nitro-2-phenylpyridine

The subsequent step is the regioselective nitration of 2-phenylpyridine at the 4-position.

Experimental Protocol:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0 °C in an ice bath.

-

Slowly add 2-phenylpyridine (1 equivalent) to the cold nitrating mixture with constant stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude 4-nitro-2-phenylpyridine.

-

Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of 4-Amino-2-phenylpyridine

The nitro group is then reduced to an amino group to yield 4-amino-2-phenylpyridine.

Experimental Protocol:

-

Dissolve 4-nitro-2-phenylpyridine (1 equivalent) in ethanol or methanol.

-

Add a reducing agent such as tin(II) chloride dihydrate (3-5 equivalents) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

If using tin(II) chloride, heat the reaction mixture to reflux for 3-6 hours. For catalytic hydrogenation, stir the mixture at room temperature until the starting material is consumed.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture. If tin(II) chloride was used, basify with a sodium hydroxide solution. For hydrogenation, filter off the catalyst.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 4-amino-2-phenylpyridine.

Step 4: Synthesis of this compound

The final step is the electrophilic iodination of 4-amino-2-phenylpyridine.

Experimental Protocol:

-

Dissolve 4-amino-2-phenylpyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

-

Add N-iodosuccinimide (NIS) (1.1 equivalents) in portions at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final product, this compound.

Predicted Characterization Data

The following table summarizes the predicted characterization data for this compound.

| Analysis | Predicted Data |

| Molecular Formula | C₁₁H₉IN₂ |

| Molecular Weight | 296.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 120-130 °C (estimated) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (s, 1H, H-6), 7.8-7.9 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 6.5 (s, 1H, H-3), 4.5 (br s, 2H, NH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 158.0 (C-2), 150.0 (C-6), 148.0 (C-4), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 110.0 (C-3), 85.0 (C-5) |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretching), 3100-3000 (Ar C-H stretching), 1620 (N-H bending), 1580, 1480 (C=C and C=N stretching) |

| Mass Spec (ESI+) | m/z 297.0 [M+H]⁺ |

Logical Relationship of Characterization

The relationship between the proposed structure and the expected analytical data is visualized below.

Caption: Correlation of the molecular structure with expected analytical data.

Conclusion

This document provides a comprehensive, albeit theoretical, guide for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on well-established organic reactions. The predicted analytical data offers a benchmark for the successful identification and characterization of the target molecule. This guide is intended to facilitate the work of researchers in medicinal chemistry and drug development by providing a solid starting point for the preparation of this novel and potentially valuable chemical entity. Experimental validation of these proposed methods is the necessary next step.

Spectroscopic and Analytical Profile of 4-Amino-5-iodo-2-phenylpyridine: A Technical Overview

Introduction

4-Amino-5-iodo-2-phenylpyridine is a halogenated aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the phenylpyridine core, an amino group, and an iodine substituent, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic and analytical properties is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the available data on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉IN₂ | |

| Molecular Weight | 296.11 g/mol | |

| CAS Number | 848580-35-8 |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would confirm the arrangement of the phenyl, pyridine, amino, and iodo substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H stretching of the amino group, C-H stretching of the aromatic rings, C=C and C=N stretching of the pyridine and phenyl rings, and the C-I stretching.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound.

Experimental Protocols

Specific experimental protocols for the acquisition of spectroscopic data for this compound are not documented in readily accessible literature. However, standard methodologies for these analytical techniques would be employed.

General Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel compound like this compound is outlined in the following diagram.

Caption: A flowchart illustrating the general procedure for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While the specific experimental spectroscopic data for this compound is not currently available in the public literature, this guide outlines the expected analytical methodologies for its characterization. The provided physicochemical properties and the general workflow for analysis serve as a foundational reference for researchers and scientists working with this compound. The acquisition and publication of detailed NMR, IR, and MS data would be a valuable contribution to the chemical science community, enabling further research and development in areas where this molecule shows promise.

Biological Activity of Novel 4-Amino-5-iodo-2-phenylpyridine Derivatives: A Technical Overview and Research Framework

Disclaimer: As of late 2025, publicly available research specifically detailing the biological activity of 4-Amino-5-iodo-2-phenylpyridine derivatives is limited. This guide, therefore, provides a comprehensive framework based on the known biological activities of structurally related 4-aminopyridine and 2-phenylpyridine scaffolds. The experimental protocols, data, and pathways presented are illustrative and intended to serve as a guide for the synthesis and evaluation of this novel class of compounds.

Introduction

The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects. The introduction of a phenyl group at the 2-position and an iodine atom at the 5-position of the pyridine ring is anticipated to modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, and pharmacokinetic profile. This technical guide outlines a hypothetical research program for the synthesis, characterization, and biological evaluation of novel this compound derivatives.

Synthesis and Characterization

The synthesis of this compound derivatives can be approached through a multi-step synthetic route, starting from commercially available precursors. A plausible synthetic workflow is outlined below.

Characterization of the synthesized compounds would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity.

Biological Evaluation: A Focus on Anticancer Activity

Given the known anticancer properties of related heterocyclic compounds, a primary focus of the biological evaluation would be to assess the antiproliferative and cytotoxic effects of the novel derivatives against a panel of human cancer cell lines.

In Vitro Anticancer Activity

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours of incubation, treated with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM).

-

MTT Incubation: After 48-72 hours of treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) values are determined.

Data Presentation: Hypothetical IC50 Values

| Compound ID | R Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |

| AIP-001 | H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| AIP-002 | -CH3 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |

| AIP-003 | -C2H5 | 10.3 ± 1.2 | 15.8 ± 1.6 | 11.2 ± 1.4 |

| AIP-004 | -COCH3 | 5.1 ± 0.6 | 7.9 ± 0.8 | 6.3 ± 0.7 |

| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |

Mechanism of Action: Kinase Inhibition

Many 4-aminopyridine derivatives are known to exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. A logical next step is to investigate the kinase inhibitory potential of the novel compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Kinase Selection: A panel of relevant kinases (e.g., EGFR, VEGFR, PI3K, AKT) would be selected based on their roles in the target cancer types.

-

Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

-

Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.

-

ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is then used to generate a luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a luminometer, and the kinase activity is calculated.

-

Data Analysis: The percentage of kinase inhibition is determined for each compound concentration, and IC50 values are calculated.

Data Presentation: Hypothetical Kinase Inhibition Data

| Compound ID | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | PI3Kα IC50 (nM) | AKT1 IC50 (nM) |

| AIP-004 | 58 | 120 | >1000 | >1000 |

| Staurosporine | 6 | 20 | 5 | 15 |

Signaling Pathway Visualization

Based on the kinase inhibition data, a potential mechanism of action could involve the inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

While specific biological data for this compound derivatives is not yet available, the structural alerts from related compounds suggest that this scaffold holds promise for the development of novel therapeutic agents, particularly in the area of oncology. The proposed research framework provides a clear path for the synthesis, in vitro evaluation, and mechanistic studies of this new class of compounds. Future work should focus on expanding the derivative library to establish a clear structure-activity relationship (SAR), conducting in vivo efficacy studies with promising lead compounds, and exploring their potential against other therapeutic targets. The iodinated scaffold also opens avenues for the development of radiolabeled probes for diagnostic imaging.

The Emergence of 4-Amino-5-iodo-2-phenylpyridine: A Technical Guide for a Novel Research Chemical

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the novel research chemical, 4-Amino-5-iodo-2-phenylpyridine. Although direct experimental data for this specific molecule is limited in current literature, this guide constructs a robust predictive profile based on established synthetic methodologies, spectroscopic data of analogous compounds, and the known biological activities of structurally related molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound in medicinal chemistry and drug discovery. We will explore plausible synthetic routes, predict its physicochemical and spectroscopic properties, and discuss potential biological targets and signaling pathways based on the pharmacology of the aminophenylpyridine scaffold.

Introduction

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including insecticidal, herbicidal, and various pharmacological effects in humans.[1][2] The introduction of an amino group and a halogen, specifically iodine, at the 4 and 5-positions, respectively, is anticipated to significantly modulate the electronic and steric properties of the molecule. This could lead to novel interactions with biological targets. The amino group can act as a hydrogen bond donor and a site for further derivatization, while the iodine atom can participate in halogen bonding and serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions. This guide outlines the potential discovery and characterization of this compound as a valuable building block and potential bioactive agent.

Proposed Synthesis

A plausible and efficient synthetic route to this compound can be envisioned in a two-step process, beginning with the synthesis of the 4-Amino-2-phenylpyridine precursor, followed by a regioselective iodination.

Synthesis of 4-Amino-2-phenylpyridine (Precursor)

The key carbon-carbon bond formation to create the 2-phenylpyridine core can be achieved via a Suzuki-Miyaura cross-coupling reaction. This widely used method offers high yields and functional group tolerance.[3][4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a dried Schlenk tube, add 2-chloro-4-aminopyridine (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Solvent Addition: Add a 3:1 mixture of toluene and water (10 mL).

-

Reaction Conditions: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 90°C and stir for 12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-Amino-2-phenylpyridine.[5]

Iodination of 4-Amino-2-phenylpyridine

The introduction of an iodine atom at the 5-position of the 4-Amino-2-phenylpyridine precursor can be achieved through electrophilic iodination. The amino group at the 4-position is an activating group and will direct the incoming electrophile to the ortho and para positions. Since the para position is blocked by the phenyl group, the iodination is expected to occur at the 5-position (ortho to the amino group).

Experimental Protocol: Electrophilic Iodination

-

Reaction Setup: Dissolve 4-Amino-2-phenylpyridine (1 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 mmol) portion-wise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (50 mL) to quench any remaining iodine. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.[6][7]

Synthetic Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. synchem.de [synchem.de]

- 6. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Potential Biological Targets of 4-Amino-5-iodo-2-phenylpyridine: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is a theoretical exploration of the potential biological targets of 4-Amino-5-iodo-2-phenylpyridine. As of the date of this document, there is no direct experimental evidence available in the public domain for the biological activity of this specific compound. The potential targets and experimental protocols outlined below are inferred from the known activities of structurally similar molecules.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine core substituted with an amino group, an iodine atom, and a phenyl group. While this specific molecule is not extensively characterized in scientific literature, its structural motifs are present in a variety of biologically active compounds. This whitepaper will explore the potential biological targets of this compound by examining the activities of its core scaffolds: the 4-aminopyridine and 2-phenylpyridine moieties, as well as the influence of iodo-substitution. This analysis will provide a foundation for future research and drug discovery efforts centered on this molecule.

Potential Biological Targets Based on Structural Analogs

The biological activities of compounds containing the 4-aminopyridine, 2-phenylpyridine, and iodo-phenyl scaffolds suggest several potential targets for this compound.

G-Protein Coupled Receptors (GPCRs)

Derivatives of the closely related 4-amino-2-phenylpyrimidine scaffold have been identified as agonists for the G-protein coupled receptor 119 (GPR119).[1][2][3] GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose homeostasis, making it a target for type 2 diabetes treatment. The structural similarity suggests that this compound could potentially modulate GPR119 activity.

Ion Channels

4-Aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis.[4] Although its use is limited by toxicity, the 4-aminopyridine core is a key pharmacophore for ion channel modulation. It is plausible that this compound could exhibit activity at various ion channels, warranting investigation into its effects on neuronal and cardiac ion channel function.

Enzymes

-

Dipeptidyl Peptidase-4 (DPP-4): Pyridine-based derivatives have been evaluated as inhibitors of DPP-4, another important target for type 2 diabetes.[5] The phenylpyridine scaffold could potentially fit into the active site of DPP-4.

-

Fatty Acid Binding Protein 4 (FABP4): The 4-amino pyridazin-3(2H)-one scaffold has been explored for its ability to inhibit FABP4, which is involved in lipid metabolism and inflammation.[6] The 4-amino-2-phenylpyridine core may also interact with this target.

Anticancer and Antiproliferative Activity

Iodo-substituted aromatic compounds have demonstrated antiproliferative activity against cancer cell lines.[7] The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-protein binding. Furthermore, various phenyl-substituted nitrogen-containing heterocycles, such as quinolones and imidazo[4,5-b]pyridines, have shown anticancer properties.[8][9] This suggests that this compound could be investigated for its potential as an anticancer agent.

Proposed Experimental Protocols

Given the lack of direct experimental data, the following are proposed high-level experimental workflows to investigate the potential biological targets of this compound.

General Target Screening

A broad-based initial screening approach is recommended to identify potential biological targets.

Methodology:

-

High-Throughput Screening (HTS): Screen the compound against a large panel of diverse biological targets, including GPCRs, ion channels, kinases, and other enzymes. This can be performed using commercially available screening services.

-

Phenotypic Screening: Evaluate the effect of the compound on various cell-based assays that measure cellular processes like proliferation, apoptosis, and signaling pathway activation. This can provide clues to the compound's mechanism of action without a priori knowledge of the target.

General workflow for target identification of a novel compound.

Specific Target Validation: GPR119 Agonism Assay

This protocol is designed to specifically test the hypothesis that this compound acts as a GPR119 agonist.

Methodology:

-

Cell Line: Use a stable cell line overexpressing human GPR119, such as HEK293 or CHO cells.

-

Assay Principle: GPR119 activation leads to an increase in intracellular cyclic AMP (cAMP). This change can be measured using a variety of methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

-

Procedure: a. Plate the GPR119-expressing cells in a suitable microplate format. b. Treat the cells with varying concentrations of this compound. Include a known GPR119 agonist as a positive control and a vehicle control. c. Incubate for a specified period to allow for receptor activation and cAMP production. d. Lyse the cells and measure the intracellular cAMP levels using a chosen detection method.

-

Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Hypothetical GPR119 signaling pathway activation.

Quantitative Data Summary (Hypothetical)

As no experimental data exists for this compound, the following table is a template for how quantitative data for this compound and its structural analogs could be presented.

| Compound/Analog | Target | Assay Type | IC50 / EC50 (µM) | Reference |

| This compound | TBD | TBD | TBD | N/A |

| Analog A (4-amino-2-phenylpyrimidine derivative) | GPR119 | cAMP Assay | 0.1 - 10 | [1][2] |

| Analog B (Iodo-substituted bipyridine) | A375 cells | Antiproliferation | 5 - 20 | [7] |

| Analog C (Pyridine derivative) | DPP-4 | Enzyme Inhibition | 0.5 - 5 | [5] |

| 4-Aminopyridine | Potassium Channels | Electrophysiology | 100 - 500 | [4] |

TBD: To be determined

Conclusion

While this compound is an understudied molecule, its structural components are featured in compounds with a wide range of biological activities. Based on the analysis of its structural analogs, this compound warrants investigation as a potential modulator of GPCRs like GPR119, various ion channels, and enzymes such as DPP-4. Furthermore, its potential for anticancer activity should be explored. The experimental workflows proposed in this whitepaper provide a starting point for the systematic evaluation of the biological targets and therapeutic potential of this compound. Future studies are essential to elucidate the specific mechanism of action and to validate any of these hypothetical targets.

References

- 1. Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition [mdpi.com]

- 7. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Influence of Substitution on the Photophysical Properties of 2-Phenylpyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-phenylpyridines are a cornerstone of modern materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as versatile ligands in coordination chemistry. Their tunable photophysical properties, governed by the nature and position of substituents on the aromatic rings, allow for the rational design of molecules with specific absorption and emission characteristics. This technical guide provides an in-depth exploration of the photophysical properties of substituted 2-phenylpyridines, detailing their synthesis, experimental characterization, and the theoretical underpinnings of their light-emitting behavior.

Core Concepts in the Photophysics of 2-Phenylpyridines

The photophysical behavior of 2-phenylpyridine derivatives is dictated by the interplay of electronic transitions between molecular orbitals. The introduction of substituents—electron-donating or electron-withdrawing groups—at various positions on the phenyl and pyridine rings significantly alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the absorption and emission wavelengths, quantum yields, and excited-state lifetimes of these compounds.

A key phenomenon observed in certain 2-phenylpyridine-based emitters, particularly in their metal complexes, is Thermally Activated Delayed Fluorescence (TADF) . In TADF materials, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, which then radiatively decays. This process harvests triplet excitons that would otherwise be lost, leading to significantly higher theoretical internal quantum efficiencies in OLEDs.

Data Presentation: Photophysical Properties of Substituted 2-Phenylpyridines

The following tables summarize key photophysical data for a selection of substituted 2-phenylpyridine ligands and their corresponding iridium(III) complexes, which are widely used as phosphorescent emitters in OLEDs. The data has been compiled from various research articles to provide a comparative overview.

Table 1: Photophysical Properties of Substituted 2-Phenylpyridine Ligands

| Substituent (Position on Phenyl Ring) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Solvent |

| Unsubstituted | ~280, 310 | ~360 | - | Dichloromethane |

| 4-Methyl (CH₃) | ~285, 315 | ~365 | - | Dichloromethane |

| 4-Methoxy (OCH₃) | ~290, 325 | ~380 | - | Dichloromethane |

| 4-Trifluoromethyl (CF₃) | ~275, 305 | ~355 | - | Dichloromethane |

| 2,4-Difluoro | ~270, 300 | ~350 | - | Dichloromethane |

Table 2: Photophysical Properties of fac-Tris(substituted 2-phenylpyridine)iridium(III) Complexes

| Substituent (Position on Phenyl Ring) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_p) | Lifetime (τ, µs) | Solvent/Matrix |

| Unsubstituted (Ir(ppy)₃) | ~377, 450 | ~513 | ~0.4-1.0 | ~1.6-2.0 | THF, CBP |

| 4-Methyl (Ir(mppy)₃) | ~380, 455 | ~520 | ~0.5 | ~1.8 | CH₂Cl₂ |

| 4-Methoxy (Ir(moxppy)₃) | ~390, 465 | ~530 | ~0.6 | ~1.5 | CH₂Cl₂ |

| 4-Trifluoromethyl (Ir(tfmppy)₃) | ~370, 440 | ~500 | ~0.3 | ~2.2 | CH₂Cl₂ |

| 2,4-Difluoro (Ir(dfppy)₃) | ~365, 435 | ~470 (blue-green) | ~0.7 | ~1.1 | CBP |

Note: Photophysical properties can be highly dependent on the solvent or host matrix. The values presented are representative and may vary under different experimental conditions.

Experimental Protocols

Accurate characterization of the photophysical properties of substituted 2-phenylpyridines is crucial for their application. Below are detailed methodologies for key experiments.

Synthesis of Substituted 2-Phenylpyridines (Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of 2-arylpyridines.[1][2][3][4][5]

Experimental Workflow for Suzuki Coupling:

Caption: Workflow for the synthesis of substituted 2-phenylpyridines via Suzuki coupling.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, combine the 2-halopyridine (1.0 eq), the desired substituted phenylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system, often a mixture of toluene, ethanol, and water. Degas the mixture thoroughly by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule, providing information about the electronic transitions.

Experimental Workflow for UV-Vis Spectroscopy:

Caption: Workflow for UV-Visible absorption spectroscopy.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of the 2-phenylpyridine derivative in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) of high purity. From the stock solution, prepare a dilute solution in a quartz cuvette to ensure that the maximum absorbance is typically below 1.0 to maintain linearity with Beer's Law.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blanking: Fill a clean quartz cuvette with the pure solvent used for the sample solution and place it in the reference beam path (for a double-beam instrument) or measure it as a baseline.

-

Measurement: Place the cuvette containing the sample solution in the sample beam path and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorption (λ_abs). If the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to measure the emission of light from the sample after excitation at a specific wavelength. This provides information on the emission color and the efficiency of the light-emitting process.

Experimental Workflow for Photoluminescence Spectroscopy:

Caption: Workflow for photoluminescence spectroscopy.

Detailed Protocol:

-

Solution Preparation: Prepare a dilute solution of the sample in a suitable solvent. The absorbance at the excitation wavelength should be low (typically around 0.1) to avoid inner filter effects. For measuring phosphorescence or in cases where the excited state is sensitive to oxygen, the solution should be degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas.

-

Instrument Setup: In a spectrofluorometer, set the excitation wavelength (λ_ex), which is typically one of the absorption maxima of the compound. Set the emission wavelength range to be scanned, ensuring it covers the expected emission.

-

Measurement: Record the emission spectrum of the sample. Also, record the emission spectrum of the pure solvent to subtract any background fluorescence.

-

Quantum Yield (Φ) Determination:

-

Relative Method: Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions (excitation wavelength, slit widths). The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[6]

-

Absolute Method: Use an integrating sphere to collect all the emitted light from the sample. This method does not require a reference standard and provides a direct measurement of the quantum yield.[7][8]

-

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL measures the decay of the luminescence intensity over time after pulsed excitation, providing the excited-state lifetime (τ).

Experimental Workflow for Time-Resolved Photoluminescence:

Caption: Workflow for time-resolved photoluminescence spectroscopy.

Detailed Protocol:

-

Sample Preparation: Prepare the sample as for steady-state photoluminescence measurements. Degassing is often crucial for accurate lifetime measurements of phosphorescent materials.

-

Instrumentation: Use a pulsed light source (e.g., a picosecond laser diode or a nanosecond flash lamp) to excite the sample. The emitted photons are detected by a high-speed photodetector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD). The time difference between the excitation pulse and the detected photon is measured using Time-Correlated Single Photon Counting (TCSPC) electronics.

-

Data Acquisition: Accumulate a histogram of photon arrival times after many excitation pulses to build up the luminescence decay curve.

-

Data Analysis: Fit the decay curve to one or more exponential functions to extract the excited-state lifetime(s) (τ). For a single emissive state, the decay is typically mono-exponential.

Signaling Pathways and Logical Relationships

The photophysical properties of substituted 2-phenylpyridines are governed by a series of interconnected processes. The following diagrams illustrate these relationships.

Influence of Substituents on Photophysical Properties:

Caption: The effect of substituents on the electronic structure and photophysical properties.

Mechanism of Thermally Activated Delayed Fluorescence (TADF):

Caption: Jablonski diagram illustrating the TADF mechanism.

Conclusion

The photophysical properties of substituted 2-phenylpyridines are rich and tunable, making them highly valuable in various fields of research and technology. By understanding the fundamental principles that govern their light absorption and emission, and by employing rigorous experimental techniques for their characterization, researchers can continue to design and synthesize novel 2-phenylpyridine derivatives with tailored properties for advanced applications, from next-generation displays to innovative biomedical probes and photocatalysts. This guide serves as a foundational resource for professionals engaged in the exploration and application of these versatile molecules.

References

- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 5. scholarship.claremont.edu [scholarship.claremont.edu]

- 6. static.horiba.com [static.horiba.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Solubility Profile of 4-Amino-5-iodo-2-phenylpyridine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Amino-5-iodo-2-phenylpyridine, a heterocyclic compound of interest in pharmaceutical research. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This document, therefore, serves as a procedural guide for researchers and drug development professionals to determine the solubility of this compound and similarly structured compounds. It provides a structured framework for data collection, a detailed experimental protocol based on established methodologies, and a visual representation of the experimental workflow.

Introduction

This compound (CAS No. 848580-35-8) is a substituted pyridine derivative with a molecular formula of C₁₁H₉IN₂ and a molecular weight of 296.11 g/mol [1]. As with any potential drug candidate, understanding its physicochemical properties, particularly solubility, is critical for formulation development, bioavailability, and overall therapeutic efficacy. Solubility in a variety of organic solvents is a key parameter assessed during early-stage drug discovery and development.[2][3][4]

This guide is intended for researchers, scientists, and drug development professionals. While specific solubility data for this compound is not currently available in the public domain, this document provides a robust framework for its experimental determination.

Quantitative Solubility Data

To facilitate systematic data collection and comparison, the following table is provided for researchers to populate with their experimentally determined solubility data for this compound. The selection of solvents is based on their common usage in pharmaceutical development for tasks such as synthesis, purification, and formulation.[5]

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Polar Protic Solvents | ||||

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Isopropanol | ||||

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) | ||||

| Acetonitrile (ACN) | ||||

| Acetone | ||||

| Nonpolar Solvents | ||||

| Toluene | ||||

| Hexane | ||||

| Dichloromethane (DCM) | ||||

| Chloroform |

Table 1: Solubility Data for this compound. This table is intended for the user to record experimentally determined solubility values in a structured format.

Experimental Protocol for Solubility Determination

The following protocol describes the equilibrium shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a compound.[2] This method is followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), which offers high sensitivity and specificity.[5][6][7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

HPLC column appropriate for the analyte

-

Mobile phase for HPLC

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).[6]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is critical for accurate quantification.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution into the HPLC system.

-

Record the peak area of the analyte.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and HPLC method.

Figure 1: Experimental workflow for solubility determination.

Conclusion

References

- 1. synchem.de [synchem.de]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. rheolution.com [rheolution.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Amino-5-iodo-2-phenylpyridine and Its Analogs: Synthesis, Potential Biological Activities, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of a pyridine ring dictates its physicochemical properties and biological activity. This technical guide focuses on 4-Amino-5-iodo-2-phenylpyridine, a molecule of significant interest due to its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of an amino group, a halogen atom, and an aryl substituent provides multiple points for chemical modification, making it an attractive starting point for the exploration of new chemical space in drug discovery. This document provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to this compound and its analogs, aiming to serve as a valuable resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a single publication. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions, primarily involving a Suzuki-Miyaura coupling to introduce the phenyl group and an electrophilic iodination of the activated pyridine ring.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2-phenylpyridine via Suzuki-Miyaura Coupling

This procedure is adapted from established protocols for the Suzuki-Miyaura coupling of halopyridines[1][2][3][4].

-

Materials:

-

2-Chloro-4-aminopyridine

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene)

-

-

Procedure:

-

To a reaction vessel, add 2-chloro-4-aminopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and the palladium catalyst (0.05-0.1 eq.).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-amino-2-phenylpyridine.

-

Step 2: Iodination of 4-Amino-2-phenylpyridine

This protocol is based on the iodination of 4-aminopyridine derivatives[5][6]. The amino group at the 4-position activates the pyridine ring for electrophilic substitution, directing the iodine to the 3- or 5-position. Due to steric hindrance from the phenyl group at the 2-position, iodination is expected to occur preferentially at the 5-position.

-

Materials:

-

4-Amino-2-phenylpyridine

-

N-Iodosuccinimide (NIS)

-

Solvent (e.g., Dichloromethane (DCM), Acetonitrile)

-

-

Procedure:

-

Dissolve 4-amino-2-phenylpyridine (1.0 eq.) in the chosen solvent in a reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

-

Potential Biological Activities and Analogs

While no specific biological data for this compound has been found in the reviewed literature, the structural motifs present in this molecule are features of compounds with a wide range of biological activities. The 2-phenylpyridine and 4-aminopyridine cores are considered "privileged structures" in medicinal chemistry.

Kinase Inhibition

A significant number of kinase inhibitors feature the aminopyridine or phenylpyridine scaffold. The rationale for this lies in the ability of the pyridine nitrogen and the amino group to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The phenyl group can be directed towards the solvent-exposed region or a hydrophobic pocket, and the iodo group provides a vector for further chemical modification or can participate in halogen bonding.

The following diagram illustrates the general binding mode of a 4-aminopyridine-based kinase inhibitor.

Caption: General binding mode of a 4-aminopyridine-based kinase inhibitor.

Biologically Active Analogs

The following table summarizes the biological activities of some reported analogs that share structural similarities with this compound.

| Compound Class | Target | Key Structural Features | Biological Activity (IC₅₀) | Reference |

| 2-Phenyl Pyrimidine Derivatives | Bruton's Tyrosine Kinase (BTK) | 2-Phenylpyrimidine core with various substitutions. | Compound 11g showed an inhibition rate of 82.76% at 100 nM and IC₅₀ values of 3.66 µM (HL60), 6.98 µM (Raji), and 5.39 µM (Ramos) cell lines.[7] | [7] |

| 2-Substituted-pyridin-4-yl Macrocycles | Hematopoietic Progenitor Kinase 1 (HPK1) | 2-Substituted-pyridin-4-yl core within a macrocyclic structure. | Compound 2t exhibited an IC₅₀ of 1.22 nM against HPK1.[8] | [8] |

| 2-Substituted Aniline Pyrimidine Derivatives | Mer/c-Met Kinases | 2-Anilinopyrimidine scaffold. | Compound 18c had IC₅₀ values of 18.5 nM (Mer) and 33.6 nM (c-Met).[9] | [9] |

Structure-Activity Relationship (SAR) Considerations

Based on the literature for related analogs, the following SAR trends can be inferred, providing a logical starting point for the design of new derivatives of this compound.

Caption: Key areas for SAR exploration on the this compound scaffold.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel small molecule therapeutics. Its synthesis is achievable through established and robust chemical transformations. The structural alerts within this molecule, namely the 4-aminopyridine and 2-phenylpyridine motifs, are prevalent in a multitude of biologically active compounds, particularly kinase inhibitors. This technical guide provides a foundational resource for researchers interested in exploring the medicinal chemistry of this compound and its analogs. Future work should focus on the actual synthesis and biological evaluation of this compound to validate its potential as a valuable building block in drug discovery. Subsequent efforts can then be directed towards the systematic exploration of the structure-activity relationships by modifying the phenyl ring, the amino group, and the iodo substituent to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-3-iodopyridine | 88511-27-7 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-5-iodo-2-phenylpyridine via Direct Iodination

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5-iodo-2-phenylpyridine is a valuable heterocyclic intermediate in medicinal chemistry and materials science. The presence of the amino, iodo, and phenyl groups on the pyridine ring offers multiple points for further functionalization, making it a versatile building block for the synthesis of complex molecules. The iodo group, in particular, serves as a key handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of diverse molecular scaffolds. This document provides a detailed protocol for the synthesis of this compound via the direct iodination of 4-Amino-2-phenylpyridine.

Reaction Scheme

The synthesis involves a two-step process starting from commercially available 2-chloro-4-nitropyridine. The first step is a Suzuki coupling to introduce the phenyl group, followed by a reduction of the nitro group to an amine. The final step is the regioselective direct iodination of the resulting 4-Amino-2-phenylpyridine.

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using 4-Amino-5-iodo-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to performing Suzuki-Miyaura cross-coupling reactions using 4-Amino-5-iodo-2-phenylpyridine as a key building block. This versatile substrate allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the aminopyridine core, a scaffold of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. Its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[1] this compound is a valuable starting material for the synthesis of diverse compound libraries, as the amino group and the pyridine nitrogen can serve as key pharmacophoric features, while the iodo group provides a handle for introducing molecular complexity via cross-coupling reactions.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Experimental Protocols

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following protocols are based on established procedures for structurally similar iodopyridines and aminopyridines. Optimization may be required to achieve the best results for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with various aryl- and heteroarylboronic acids.

Materials:

-

This compound (CAS: 848580-35-8)[2]

-

Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene, DMF, often with water as a co-solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq.), the aryl- or heteroarylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous, degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired 4-amino-5-aryl-2-phenylpyridine.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of related iodopyridine and aminopyridine substrates, which can serve as a guide for optimizing the reaction with this compound.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-5-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 | General protocol adaptation |

| 3-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 8 | 92 | General protocol adaptation |

| 2-Bromo-5-iodopyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 78 | General protocol adaptation |

Table 2: Screening of Reaction Parameters (Hypothetical for this compound)

This table illustrates a hypothetical optimization study for the coupling of this compound with phenylboronic acid.

| Entry | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 75 |

| 2 | PdCl₂(dppf) (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 88 |

| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 82 |

| 4 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 95 |

| 5 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 85 |

| 6 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 91 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Safety Precautions

-

Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and skin contact.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the derivatization of this compound. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis of novel and potentially bioactive molecules based on this valuable scaffold. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

References

Palladium-Catalyzed C-H Activation of 2-Phenylpyridine Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-H activation of 2-phenylpyridine derivatives, a cornerstone of modern synthetic chemistry with significant implications for drug discovery and materials science. The pyridine moiety in 2-phenylpyridine acts as an effective directing group, enabling highly regioselective functionalization at the ortho-position of the phenyl ring. This powerful strategy allows for the efficient construction of complex molecular architectures from simple precursors, promoting atom and step economy.

The following sections detail protocols for various C-H functionalization reactions, including arylation, acylation, and borylation. Each section includes a general overview, a detailed experimental protocol, and a table summarizing the scope of the reaction with representative examples.

General Mechanism of Palladium-Catalyzed C-H Activation

The palladium-catalyzed C-H activation of 2-phenylpyridine derivatives generally proceeds through a common mechanistic pathway involving a palladacycle intermediate. The reaction is initiated by the coordination of the pyridine nitrogen to the palladium catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. This key intermediate then undergoes further reactions, such as oxidative addition, migratory insertion, or reductive elimination, depending on the specific coupling partner, to afford the functionalized product and regenerate the active palladium catalyst.

Caption: General mechanism for palladium-catalyzed C-H activation of 2-phenylpyridine.

Ortho-Arylation of 2-Phenylpyridine with Aryl Iodides

The direct arylation of C-H bonds is a powerful tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials. The following protocol, adapted from the work of Daugulis and co-workers, describes a general procedure for the palladium-catalyzed ortho-arylation of 2-phenylpyridine with aryl iodides.

Application Notes

This method demonstrates high regioselectivity for the ortho-position of the phenyl ring in 2-phenylpyridine and is tolerant of a range of functional groups on both the 2-phenylpyridine scaffold and the aryl iodide coupling partner. The use of a palladium acetate catalyst in combination with a base is crucial for the reaction's success.

Experimental Protocol: General Procedure for Ortho-Arylation